

Synthesis of Dimethoxydiphenylsilane: Application Notes and Protocols

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Compound of Interest

Compound Name: Dimethoxydiphenylsilane

Cat. No.: B146717

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Introduction

Dimethoxydiphenylsilane (DMDPS) is a versatile organosilicon compound with significant applications in materials science and synthetic chemistry.^{[1][2]} Its unique structure, featuring two methoxy groups and two phenyl groups attached to a central silicon atom, allows it to serve as a crucial precursor in the synthesis of phenyl-based silicone products such as resins, rubbers, and fluids, which are valued for their high thermal stability.^[1] Furthermore, DMDPS is utilized as a stereo-regulator in Ziegler-Natta catalysts for polypropylene production, enhancing the polymer's mechanical and thermal properties.^[1] It also finds use as an electrolyte additive in lithium-ion batteries to prevent overcharging and as a precursor for the preparation of silica membranes.^[3] This document provides detailed protocols for the synthesis of **dimethoxydiphenylsilane**, along with comparative data for different synthetic routes.

Physicochemical Properties

Property	Value	Reference
CAS Number	6843-66-9	[1][4]
Molecular Formula	C ₁₄ H ₁₆ O ₂ Si	[1][4]
Molecular Weight	244.36 g/mol	[1][4]
Appearance	Colorless, clear liquid	[1][2]
Density	1.08 g/cm ³ at 20°C	[1][4]
Boiling Point	161°C at 15 mmHg	[1][4]
Flash Point	121°C (closed cup)	[1][4]
Refractive Index	1.541 - 1.545 at 20°C	[1][4]

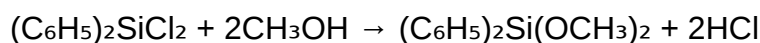
Synthesis Protocols

Two primary methods for the synthesis of **dimethoxydiphenylsilane** are detailed below: the methoxy-de-chlorination of dichlorodiphenylsilane and the reaction of dichlorodiphenylsilane with dimethyl carbonate.

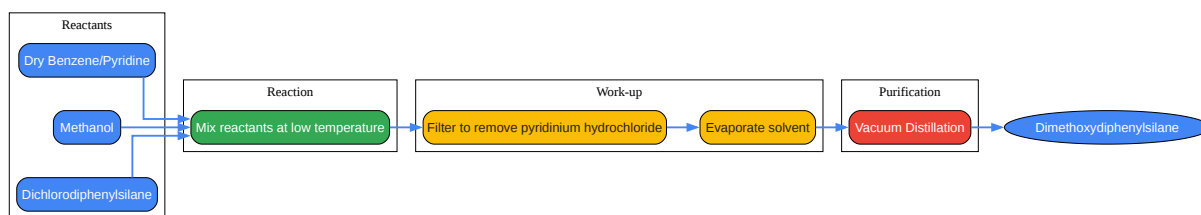
Protocol 1: Methanolysis of Dichlorodiphenylsilane

This is a widely used method involving the reaction of dichlorodiphenylsilane with methanol. The reaction can be carried out in the presence of a base to neutralize the HCl byproduct.

Reaction:



Experimental Workflow:



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Caption: Workflow for the synthesis of **dimethoxydiphenylsilane** via methanolysis.

Materials:

- Dichlorodiphenylsilane ($(\text{C}_6\text{H}_5)_2\text{SiCl}_2$)
- Anhydrous Methanol (CH_3OH)
- Dry Benzene
- Dry Pyridine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane

Equipment:

- Three-necked round-bottom flask
- Dropping funnel

- Reflux condenser with a calcium chloride drying tube
- Magnetic stirrer
- Heating mantle
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

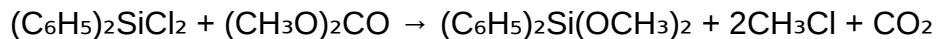
Procedure:[5]

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.
- In an inert atmosphere (e.g., nitrogen or argon), charge the flask with a solution of dichlorodiphenylsilane in dry benzene.
- Add a solution of dry pyridine in dry benzene to the flask.
- Cool the mixture in an ice bath.
- Slowly add a solution of anhydrous methanol in dry benzene to the cooled mixture from the dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Filter the mixture to remove the precipitated pyridinium hydrochloride.
- Wash the filtrate with water to remove any remaining pyridine and salt.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **dimethoxydiphenylsilane**.

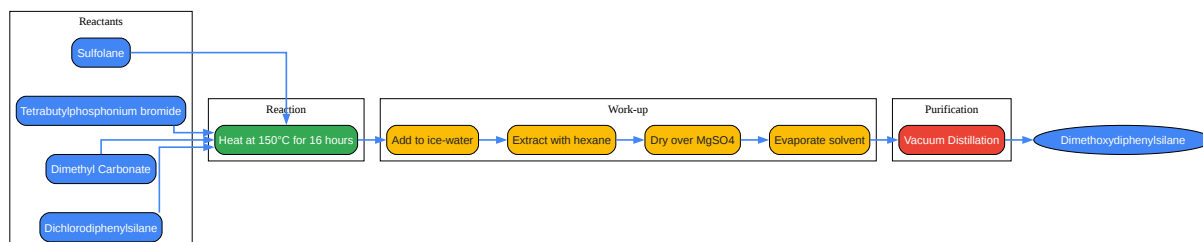
Protocol 2: Reaction with Dimethyl Carbonate

This method utilizes dimethyl carbonate as the methoxylating agent in the presence of a phase-transfer catalyst.

Reaction:



Experimental Workflow:



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Caption: Workflow for the synthesis of **dimethoxydiphenylsilane** using dimethyl carbonate.

Materials:

- Dichlorodiphenylsilane (96%)
- Dimethyl Carbonate

- Tetra-n-butylphosphonium bromide
- Sulfolane
- Hexane
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Equipment:

- Reaction flask
- Heating mantle with a temperature controller
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:[6]

- In a reaction flask, combine 3.24 g (0.036 mol) of dimethyl carbonate, 3.96 g (0.015 mol) of 96% dichlorodiphenylsilane, and 0.5 g of tetra-n-butylphosphonium bromide in 15 ml of sulfolane.
- Heat the mixture at 150°C for 16 hours with stirring.
- After cooling, add the reaction mixture to 200 ml of ice-water.
- Extract the organic portion with two 25-ml portions of hexane.
- Combine the hexane extracts and dry them over anhydrous MgSO_4 .
- Filter off the drying agent and remove the hexane by distillation.

- Purify the residual material by vacuum distillation to yield **dimethoxydiphenylsilane**.

Data Summary and Comparison

Parameter	Protocol 1 (Methanolysis)	Protocol 2 (Reaction with Dimethyl Carbonate)
Primary Reactants	Dichlorodiphenylsilane, Methanol	Dichlorodiphenylsilane, Dimethyl Carbonate
Solvent	Benzene/Pyridine	Sulfolane
Catalyst	Pyridine (acts as base)	Tetra-n-butylphosphonium bromide
Temperature	Low temperature (ice bath), then room temp.	150°C
Reaction Time	~3-4 hours	16 hours
Yield	Not explicitly stated in the abstract, but generally high	78% [6]
Purity	Requires vacuum distillation for high purity	B.p. 93-94°C/0.1 mm Hg indicates high purity [6]
Byproducts	Pyridinium hydrochloride	Methyl chloride, Carbon dioxide

Characterization

The synthesized **dimethoxydiphenylsilane** can be characterized by standard analytical techniques:

- ¹H NMR: To confirm the presence and integration of methoxy and phenyl protons.
- IR Spectroscopy: To identify the Si-O-C and Si-Ph characteristic absorption bands.[\[5\]](#)
- Gas Chromatography (GC): To determine the purity of the final product.[\[3\]](#)[\[4\]](#)

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[4]
- Dichlorodiphenylsilane is corrosive and reacts with moisture; handle it with care under anhydrous conditions.
- Benzene is a known carcinogen; use appropriate safety measures to avoid exposure.
- Handle all solvents and reagents in accordance with their safety data sheets (SDS).

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